molecular formula C6H6ClHgO2 B1617414 Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- CAS No. 538-04-5

Mercury, (3-chloro-4-hydroxyphenyl)hydroxy-

Cat. No.: B1617414
CAS No.: 538-04-5
M. Wt: 346.15 g/mol
InChI Key: CXZDNSBGXZNGJM-UHFFFAOYSA-N
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Description

Mercury, (3-chloro-4-hydroxyphenyl)hydroxy-, also known by its CAS number 538-04-5, is a compound that features a mercury atom bonded to a 3-chloro-4-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- typically involves the reaction of mercury salts with 3-chloro-4-hydroxyphenol under controlled conditions. One common method involves the use of mercury(II) acetate and 3-chloro-4-hydroxyphenol in an organic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.

    Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.

    Substitution: The chloro and hydroxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases are often employed.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects and toxicity is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can form strong bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition and disruption of cellular processes. The chloro and hydroxy groups on the phenyl ring may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Mercury, (4-hydroxyphenyl)hydroxy-: Lacks the chloro group, which may affect its reactivity and applications.

    Mercury, (3-chlorophenyl)hydroxy-: Lacks the hydroxy group, which can influence its chemical behavior and biological interactions.

Uniqueness

Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can enhance its reactivity and binding properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

(3-chloro-4-hydroxyphenyl)mercury;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClO.Hg.H2O/c7-5-3-1-2-4-6(5)8;;/h2-4,8H;;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZDNSBGXZNGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[Hg])Cl)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClHgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896810
Record name (3-Chloro-4-hydroxyphenyl)hydroxymercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-04-5
Record name 2-Chloro-4-(hydroxymercuriphenol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Chloro-4-hydroxyphenyl)hydroxymercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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